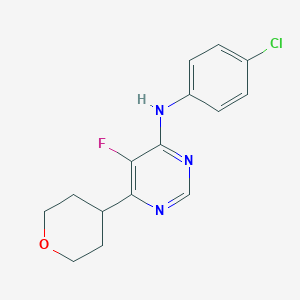![molecular formula C13H13N3O2S B15115309 N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B15115309.png)
N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a hydroxyphenyl group and a methylpyrimidinyl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide typically involves the reaction of 3-hydroxyaniline with 6-methylpyrimidine-4-thiol in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the methylpyrimidinyl sulfanyl group can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(3-methoxyphenyl)acetamide: Used in the synthesis of pharmaceuticals.
N-(3-chlorophenyl)acetamide: Investigated for its antimicrobial activity.
Uniqueness
N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide is unique due to the presence of both hydroxyphenyl and methylpyrimidinyl sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C13H13N3O2S |
|---|---|
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9-5-13(15-8-14-9)19-7-12(18)16-10-3-2-4-11(17)6-10/h2-6,8,17H,7H2,1H3,(H,16,18) |
Clave InChI |
RZBHOWPELFIWEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)

![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115266.png)
![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
![1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15115282.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
![3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B15115296.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B15115304.png)

